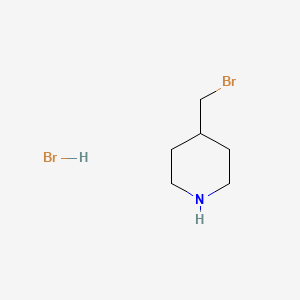

4-Bromomethylpiperidine Hydrobromide

描述

属性

IUPAC Name |

4-(bromomethyl)piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNLBRMAXPPMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542398 | |

| Record name | 4-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65920-56-1 | |

| Record name | 4-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)piperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for 4-Bromomethylpiperidine Hydrobromide

The synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency and stereochemical control.

The most common and direct route to this compound involves the bromination of its precursor alcohol, 4-piperidinemethanol (B45690). This precursor is readily synthesized by the reduction of commercially available ethyl piperidine-4-carboxylate. A standard and highly effective method for this reduction utilizes a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction typically proceeds with high yield, providing the necessary alcohol intermediate for the subsequent halogenation step.

| Precursor | Reagent | Solvent | Yield (%) |

| Ethyl piperidine-4-carboxylate | LiAlH4 | THF | High |

This interactive data table showcases a typical reaction for the preparation of the precursor alcohol.

The conversion of 4-piperidinemethanol to this compound is a critical halogenation step. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr3) and hydrobromic acid (HBr) being the most frequently employed.

The use of PBr3 is particularly noteworthy for its stereochemical implications. The reaction of an alcohol with PBr3 typically proceeds via an SN2 mechanism. This results in an inversion of configuration at the carbon atom bearing the hydroxyl group. While the 4-position of the piperidine (B6355638) ring in the parent alcohol is not a chiral center, this stereochemical control becomes crucial when starting with chiral, substituted piperidinemethanol derivatives. The ability to predict and control the stereochemistry at this position is vital for the synthesis of enantiomerically pure target molecules.

| Brominating Agent | Mechanism | Stereochemical Outcome |

| PBr3 | SN2 | Inversion of configuration |

| HBr | SN1 or SN2 | Varies with substrate and conditions |

This interactive data table compares common halogenating agents and their stereochemical outcomes.

When handling these brominating agents, it is crucial to employ appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, due to their corrosive and potentially hazardous nature.

While the direct synthesis of this compound via a domino or cascade reaction is not commonly reported, these powerful synthetic strategies are extensively used for the stereoselective synthesis of highly substituted piperidine rings in general. nih.govacs.org These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.

For instance, stereoselective cascade reactions have been developed that involve aza-Diels-Alder reactions, Michael additions, and subsequent cyclizations to construct the piperidine core with precise control over the stereochemistry of multiple chiral centers. nih.gov Chemo-enzymatic cascade processes have also emerged as a powerful tool, combining the selectivity of enzymes with chemical transformations to produce enantioenriched piperidine derivatives. nih.gov While not directly yielding this compound, the principles of these domino and cascade reactions provide a conceptual framework for designing novel and efficient syntheses of complex 4-substituted piperidines.

Functionalization and Derivatization Strategies

The presence of both a reactive secondary amine and a versatile bromomethyl group makes this compound an exceptionally useful building block for further molecular elaboration.

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes a variety of substitution reactions, allowing for the introduction of a wide range of functional groups. To prevent unwanted side reactions at the nitrogen during subsequent transformations of the bromomethyl group, the piperidine nitrogen is often protected, for example, with a tert-butyloxycarbonyl (Boc) group.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides in the presence of a base to neutralize the hydrohalic acid formed during the reaction. researchgate.netgoogle.com This allows for the introduction of simple alkyl chains or more complex moieties containing other functional groups.

N-Arylation: The formation of an N-aryl bond can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.orgnih.gov This reaction typically involves a palladium or copper catalyst and allows for the coupling of the piperidine with a variety of aryl halides or triflates.

N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or anhydrides. orientjchem.org This reaction is often performed in the presence of a base to scavenge the acid byproduct and leads to the formation of amides.

| Reaction Type | Reagents | Catalyst/Base | Product Type |

| N-Alkylation | Alkyl Halide | Base (e.g., K2CO3) | N-Alkylpiperidine |

| N-Arylation | Aryl Halide/Triflate | Pd or Cu catalyst, Base | N-Arylpiperidine |

| N-Acylation | Acyl Chloride/Anhydride | Base (e.g., Triethylamine) | N-Acylpiperidine |

This interactive data table summarizes key N-substitution reactions on the piperidine ring.

The bromomethyl group at the 4-position is an excellent electrophilic handle for a variety of nucleophilic substitution reactions, enabling its conversion into a diverse array of other functional groups.

Displacement with Nitrogen Nucleophiles: The bromide can be readily displaced by nitrogen nucleophiles. For example, reaction with sodium azide (B81097) (NaN3) provides the corresponding azidomethyl derivative, which can be subsequently reduced to an aminomethyl group. rsc.org Reaction with primary or secondary amines leads to the formation of 4-(aminomethyl)piperidine (B1205859) derivatives.

Displacement with Carbon Nucleophiles: Carbon-carbon bonds can be formed by reacting 4-bromomethylpiperidine with carbon nucleophiles. A classic example is the reaction with potassium cyanide (KCN) to introduce a cyanomethyl group. libretexts.org This nitrile can then be further elaborated, for instance, by hydrolysis to a carboxylic acid or reduction to an amine.

Displacement with Oxygen and Sulfur Nucleophiles: Ethers can be synthesized via the Williamson ether synthesis by reacting the bromomethyl derivative with alkoxides or phenoxides. masterorganicchemistry.comlibretexts.org Similarly, thioethers can be prepared by reaction with thiolates.

| Nucleophile | Reagent | Resulting Functional Group |

| Azide | Sodium Azide (NaN3) | Azidomethyl (-CH2N3) |

| Cyanide | Potassium Cyanide (KCN) | Cyanomethyl (-CH2CN) |

| Alkoxide | Sodium Alkoxide (NaOR) | Alkoxymethyl (-CH2OR) |

| Thiolate | Sodium Thiolate (NaSR) | Thiomethyl (-CH2SR) |

This interactive data table illustrates the versatility of the bromomethyl group in nucleophilic substitution reactions.

Mechanistic Investigations of Key Reactions

The piperidine ring itself can be constructed through various cyclization strategies, one of the most prominent being the intramolecular aza-Michael reaction. nih.gov This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene or alkyne (a Michael acceptor) within the same molecule. rsc.orgntu.edu.sg In the context of synthesizing piperidine derivatives, a linear precursor containing both an amine and a suitably positioned Michael acceptor can be induced to cyclize, forming the six-membered ring. nih.gov

The reaction proceeds via a 6-endo-trig cyclization pathway, where the nitrogen attacks the terminal carbon of the conjugated system. The stereochemical outcome of this reaction can often be controlled, making it a powerful tool for the synthesis of enantiomerically enriched substituted piperidines. nih.gov This methodology is a cornerstone in the synthesis of complex natural products and pharmaceutical agents containing the piperidine core.

The primary utility of this compound as a synthetic intermediate lies in the reactivity of its bromomethyl group. The carbon-bromine bond is highly polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism.

The S_N2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. Given the steric accessibility of the primary carbon in the -CH₂Br group, this pathway is highly favored. A diverse array of functional groups can be installed by displacing the bromide, making this compound a versatile linker for connecting the piperidine ring to other molecular fragments.

| Nucleophile (Nu⁻) | Reagent Example | Resulting Product Structure | Product Class |

|---|---|---|---|

| Cyanide (CN⁻) | NaCN | -CH₂CN | Nitrile |

| Azide (N₃⁻) | NaN₃ | -CH₂N₃ | Azide |

| Alkoxide (RO⁻) | NaOR | -CH₂OR | Ether |

| Amine (R₂NH) | R₂NH | -CH₂NR₂ | Amine |

| Thiolate (RS⁻) | NaSR | -CH₂SR | Thioether |

Beyond the aza-Michael reaction for forming the ring, 4-bromomethylpiperidine itself is a key precursor for subsequent intramolecular cyclization reactions to build more complex, fused heterocyclic systems. nih.gov After the initial nucleophilic substitution at the bromomethyl position, the newly introduced functional group can react with the piperidine nitrogen (or a substituent elsewhere) to form a new ring.

For example, if the nucleophile used in a displacement reaction contains a leaving group, the piperidine nitrogen can subsequently displace it in an intramolecular fashion to form a bicyclic system. Furthermore, radical-mediated cyclizations offer another powerful route. nih.gov For instance, a radical can be generated at a position that allows for cyclization onto an aromatic ring tethered to the piperidine, a strategy used to create polyheterocyclic structures. beilstein-journals.org Metal-catalyzed reactions, such as palladium-catalyzed intramolecular aza-Heck cyclizations, also provide efficient pathways to enantiomerically enriched piperidine-containing fused rings. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of piperidine derivatives, these principles are being increasingly applied. One major focus is the replacement of toxic and volatile organic solvents with more environmentally benign alternatives. Water, for instance, has been used as a solvent and even a catalyst for certain reactions involving piperidine derivatives, leveraging hydrogen bonding to facilitate transformations. ajchem-a.comacs.org

Another green approach involves the use of bio-renewable starting materials. For example, methods have been developed for the synthesis of piperidines like 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan, showcasing a path away from petroleum-based feedstocks. rsc.org Additionally, the development of catalytic processes, including biocatalysis and metal catalysis, can lead to higher efficiency, reduced waste, and milder reaction conditions compared to traditional stoichiometric methods. ajchem-a.com Applying these strategies—such as using safer solvents, sourcing from renewable feedstocks, and employing catalytic methods—can significantly reduce the environmental footprint of synthesizing this compound and related compounds.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Drug Synthesis

4-Bromomethylpiperidine hydrobromide serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the presence of a reactive bromomethyl group attached to a stable piperidine (B6355638) scaffold. The piperidine ring is a common feature in many biologically active molecules, and the bromomethyl group provides a convenient chemical handle for attaching this scaffold to other molecular fragments through nucleophilic substitution reactions. This allows medicinal chemists to systematically introduce the piperidin-4-ylmethyl moiety into target structures to explore their therapeutic potential.

Precursor for Biologically Active Derivatives

The structural attributes of this compound make it an important precursor for a variety of biologically active derivatives. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The reactivity of the bromomethyl group allows for its facile reaction with a range of nucleophiles, including amines, phenols, and thiols, to generate a diverse library of compounds. These derivatives often feature an amide bond, and modifications to the structural units can significantly enhance or diminish the biological properties of the parent molecule nih.gov. This versatility enables its use in creating compounds for diverse therapeutic targets, from central nervous system disorders to infectious diseases.

Synthesis of Indolizidine Alkaloid Precursors

Indolizidine alkaloids are a class of naturally occurring compounds known for their significant biological activities, making them attractive targets for synthetic chemists. nih.gov These compounds are prevalent in nature and are being investigated for the treatment of numerous diseases. nih.gov Methods to prepare the core indolizidine structure, particularly in an enantiomerically pure form, are therefore highly valuable. nih.gov this compound and related piperidine structures can serve as foundational precursors in the multi-step synthesis of the indolizidine core. For instance, synthetic strategies have been developed to achieve the total synthesis of alkaloids such as (–)-Indolizidine 167B and its epi-analogue. utas.edu.aunih.gov These syntheses often involve the construction of the bicyclic indolizidine system from a piperidine-containing fragment, demonstrating the utility of such precursors in accessing these complex natural products. utas.edu.aunih.gov

Use in the Preparation of Complex Heterocyclic Systems

Beyond alkaloids, this compound is instrumental in the synthesis of more complex, multi-ring heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the basis of a vast number of pharmaceuticals. openmedicinalchemistryjournal.com The piperidine moiety can be incorporated into larger, more intricate scaffolds to modulate properties like solubility, lipophilicity, and receptor affinity. For example, research into agents against Trypanosoma cruzi, the parasite causing Chagas disease, has involved the synthesis of complex 4-azaindole-2-piperidine derivatives. dndi.org In these syntheses, a piperidine-containing fragment is coupled with other heterocyclic systems to build the final molecule. The ability to readily introduce the piperidin-4-ylmethyl group makes it a valuable tool in the construction of novel and complex heterocyclic entities for drug discovery programs. dndi.org

Structure-Activity Relationship (SAR) Studies of Derivatives

The development of new drugs relies heavily on understanding the relationship between a molecule's structure and its biological activity. Derivatives synthesized using this compound are frequently subjected to Structure-Activity Relationship (SAR) studies to optimize their therapeutic properties.

Impact of Substitution Patterns on Biological Activity

SAR studies on piperidine-containing molecules reveal that even minor changes to the substitution pattern can have a profound impact on biological activity. nih.govmdpi.com For example, in a series of 4-azaindole-2-piperidine derivatives studied for anti-trypanosomal activity, the nature of the aromatic group attached via the piperidine linker was critical. dndi.org Electron-rich aromatic systems, such as a 4-methoxyindole, showed higher potency, while electron-deficient systems resulted in inactive compounds. dndi.org Furthermore, modifications to the piperidine ring itself, such as introducing unsaturation, led to a tenfold increase in potency in certain analogs. dndi.org These studies highlight the importance of systematic structural modification to identify the key features required for optimal biological effect.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

| 4-Azaindole-2-piperidine Derivatives | Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency | dndi.org |

| 4-Azaindole-2-piperidine Derivatives | Change from electron-rich to electron-deficient aromatics | Loss of activity | dndi.org |

| 1,3-Thiazole Derivatives | N-methylation of amine linker | Drastic reduction in activity | |

| Piperine (B192125) Derivatives | Modification of the aromatic ring or amide bond | Enhancement or complete loss of activity | nih.gov |

Conformational Analysis and Receptor Binding

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target such as a receptor or enzyme. The piperidine ring is not planar and typically adopts a stable "chair" conformation. The substituent at the 4-position can be oriented in either an axial (pointing up or down) or equatorial (pointing to the side) position. This orientation can significantly influence how the molecule fits into a receptor's binding pocket.

Conformational analyses are performed to determine the preferred three-dimensional structure of piperidine derivatives and to define an "active conformation" necessary for biological activity. nih.gov For instance, in a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase, a specific active conformation of the indanone-piperidine substructure was identified as being crucial for potent inhibition. nih.gov Similarly, studies on 2-substituted piperazines showed that a preference for the axial conformation placed key nitrogen atoms in a specific orientation that mimics the natural ligand, thereby controlling binding to the α7 nicotinic acetylcholine receptor. nih.gov This demonstrates that the conformational properties endowed by the piperidine ring are a key determinant of the molecule's ultimate biological function and its efficacy as a potential drug. nih.govnih.gov

Pharmacological Targets and Therapeutic Potential

Cytochrome P450 Monooxygenase Inhibition

Cytochrome P450 (CYP450) enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. nih.gov The piperidine moiety is present in many therapeutic agents and its metabolism, often involving N-dealkylation, is frequently catalyzed by CYP450 isoforms, particularly CYP3A4. acs.orgnih.gov Understanding how piperidine-containing compounds interact with these enzymes is critical. The structure of the piperidine ring and its substituents can influence binding to the active site of CYP450 enzymes. acs.orgnih.gov For instance, safrole, which contains a related heterocyclic structure, can form ligand complexes with cytochrome P450, leading to competitive inhibition and reduced enzyme activity. wikipedia.org While not an inhibitor itself, this compound provides the piperidine core used to synthesize molecules that must be evaluated for their potential to inhibit or be metabolized by CYP450 enzymes, a critical step in drug development to avoid adverse interactions. nih.gov

| CYP450 Interaction | Relevance of Piperidine-Containing Compounds |

| Metabolism | Piperidine moieties are common sites for metabolic reactions like N-dealkylation, primarily catalyzed by CYP3A4. acs.orgnih.gov |

| Inhibition | The structure can lead to competitive inhibition by binding to the enzyme's active site. wikipedia.org |

| Drug Design | Early screening for CYP450 inhibition is crucial for piperidine-derived drug candidates to prevent potential drug-drug interactions. nih.gov |

Calcium Channel Antagonism

Calcium channel blockers are a class of drugs that disrupt the flow of calcium ions through calcium channels and are used to treat conditions like hypertension and angina. frontiersin.org The piperidine structure is a key component in several potent calcium channel antagonists. Research has led to the discovery of 1,4-substituted piperidine amides as potent and selective inhibitors of T-type calcium channels. nih.gov Further chemical modifications of the piperidine ring, such as introducing polarity, have resulted in analogues with significantly improved selectivity profiles and efficacy in preclinical models of epilepsy and Parkinson's disease. nih.gov A series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines were synthesized and found to be potent calcium-channel blockers, with some compounds showing antihypertensive activity comparable to nifedipine. nih.gov These findings underscore the importance of the piperidine scaffold, which can be synthesized using reagents like this compound, in the development of novel calcium channel blockers. nih.govmdpi.com

| Piperidine-Based Calcium Channel Blocker Series | Key Findings |

| 1,4-Substituted Piperidines | Identified as potent and selective T-type calcium channel antagonists. nih.gov |

| 4-(Diarylmethyl)-1-[3-(aryloxy)propyl]piperidines | Synthesized as effective calcium-channel blockers with significant antihypertensive activity in animal models. nih.gov |

| Diphenylmethoxypiperidine Derivatives | Shown to inhibit Ca2+-dependent contractions in arteries, suggesting their effect is at least partially due to blocking vascular calcium channels. mdpi.com |

Somatostatin Receptor Affinity

Somatostatin receptors (SSTRs) are overexpressed in many neuroendocrine tumors, making them an attractive target for both imaging and therapeutic agents. nih.gov While peptide analogues of somatostatin have traditionally been used, their instability has prompted the search for non-peptide ligands. nih.govnih.gov The piperidine scaffold can be incorporated into these non-peptide agonists. For example, a non-peptide ligand for the SST2 receptor was identified as a candidate for developing targeted pharmaceuticals, offering multiple sites for conjugation to imaging or therapeutic moieties. nih.gov The development of selective ligands for the five different SSTR subtypes (sst1-5) is an active area of research, with the goal of creating therapies that can inhibit tumor growth or hormone secretion with high specificity. nih.gov Building blocks like this compound are valuable for synthesizing libraries of diverse small molecules to be screened for high-affinity binding to somatostatin receptors.

Buton's Tyrosine Kinase (BTK) Degrader Applications

Bruton's tyrosine kinase (BTK) is a crucial protein for the survival of certain B-cell malignancies. cllsociety.org While BTK inhibitors have been successful, resistance often develops. cllsociety.orgcancernetwork.com BTK degraders represent a novel therapeutic strategy that circumvents resistance by marking the BTK protein for destruction by the cell's proteasome. cllsociety.orgcllsociety.org These degraders are complex molecules, often referred to as proteolysis-targeting chimeras (PROTACs), which consist of a ligand that binds to BTK and another that binds to an E3 ligase, linked together. cllsociety.org The synthesis of these large, structurally complex molecules requires versatile chemical building blocks. sciencedaily.comfirstwordpharma.comresearchgate.netdntb.gov.ua Heterocyclic building blocks, such as those derived from this compound, are essential for constructing the scaffolds needed to correctly position the two binding ligands and achieve effective degradation of the target protein. ambeed.com Although direct use of this specific compound in published BTK degraders is not specified, its role as a precursor for piperidine-containing structures makes it relevant to this advanced area of drug development. Recent clinical data for BTK degraders like BGB-16673 and NX-5948 show promising activity in patients with relapsed or refractory leukemias, demonstrating the potential of this therapeutic modality. cancernetwork.comyoutube.com

Development of Novel Analogues for Specific Disease States

The versatility of this compound as a synthetic starting material allows for the creation of diverse molecular libraries, facilitating the discovery of novel drug candidates for various diseases.

Cancer Research

The piperidine ring is a common feature in a wide array of anti-cancer agents. Its structural properties allow it to serve as a scaffold to orient functional groups for optimal interaction with biological targets. Building blocks are fundamental to medicinal chemistry programs aimed at discovering new cancer therapies. sciencedaily.comfirstwordpharma.comresearchgate.netdntb.gov.ua The synthesis of novel analogues of existing anti-cancer drugs or the creation of entirely new chemical entities often relies on the availability of versatile precursors like this compound. By modifying the piperidine core or using it to link different pharmacophores, chemists can systematically explore structure-activity relationships to develop compounds with improved potency, selectivity, and pharmacokinetic properties for use in oncology.

Autoimmune and Inflammatory Conditions

The piperidine scaffold is a key structural feature in molecules designed to treat autoimmune and inflammatory diseases. These conditions are often driven by the dysregulation of the immune system and chronic inflammation. One of the key strategies in developing anti-inflammatory agents is to target specific pathways that mediate the inflammatory response.

Research into novel anti-inflammatory agents has explored the synthesis of various heterocyclic compounds. For instance, studies have focused on creating pyrazole and isoxazole derivatives that inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial mediators in inflammatory cascades. While these specific studies may not use this compound directly, the functionalization of core scaffolds is a common strategy where such a reagent could be employed to introduce a piperidine moiety, known to be present in various anti-inflammatory agents.

Furthermore, antioxidants play a role in mitigating inflammation associated with immune responses. The synthesis of compounds with antioxidant properties, such as certain 4-alkylthio-o-anisidine derivatives, has been explored for their potential to inhibit experimental inflammation in animal models like the Arthus reaction.

Table 1: Selected Piperidine-Containing Scaffolds in Anti-inflammatory Research

| Compound Class | Target/Mechanism | Potential Therapeutic Application |

| Pyrazole Derivatives | Inhibition of TNF-α and IL-6 | Autoimmune Disorders |

| Isoxazoline Derivatives | Reduction of prostaglandin synthesis via COX enzyme inhibition | Inflammatory Conditions |

| Antioxidant Molecules | Scavenging of active oxygen species | Immune Complex-Mediated Inflammation |

Neuropathic Pain and Neurodegenerative Diseases

Piperidine derivatives are extensively studied for their potential in treating central nervous system (CNS) disorders, including neuropathic pain and neurodegenerative diseases. The piperidine ring is a privileged scaffold in CNS drug design due to its ability to be modified to achieve the desired physicochemical properties for crossing the blood-brain barrier.

Neuropathic pain, which arises from damage to the somatosensory nervous system, is a challenging condition to treat. Research has focused on developing novel analgesics that target specific neuronal pathways. Several 1,4-disubstituted piperidines have been synthesized and evaluated for their ability to inhibit neuronal T-type calcium channels, a known target for alleviating neuropathic pain. Similarly, 4-aminopiperidine derivatives have been investigated as N-type calcium channel blockers, showing potent activity in animal models of pain and neuropathic pain nih.gov. The synthesis of such compounds often involves building upon a core piperidine structure, a role that this compound could fulfill as a starting reagent.

In the realm of neurodegenerative diseases like Parkinson's and Alzheimer's, strategies often involve developing neuroprotective agents that can prevent neuronal damage and slow disease progression. While direct synthesis pathways from this compound are not detailed in the available research, the general importance of the piperidine structure is evident. For example, amides of 4-phenoxyaniline have been investigated as potential neuroprotective substances. The incorporation of a piperidine ring into new chemical entities is a common approach to modulate their pharmacological properties for CNS applications.

Table 2: Research on Piperidine Derivatives for Neurological Disorders

| Therapeutic Target | Compound Type | Disease Model/Indication | Research Finding |

| T-type Ca2+ channels | 1,4-disubstituted piperidines | Mouse models of neuropathic pain | Two promising molecules showed significant analgesic effects in a spared nerve injury model. researchgate.net |

| N-type Ca2+ channels | 4-aminopiperidine derivatives | Mouse hot-plate test and rat model of neuropathic pain | Selected compounds demonstrated potent action on both acute and neuropathic pain. nih.gov |

| Neuroprotection | Amides of 4-phenoxyaniline and related compounds | General neuroprotective strategies | Development of compounds to protect against neuronal damage. |

Antimicrobial and Antiparasitic Applications

The piperidine scaffold is integral to the development of new agents to combat infectious diseases caused by bacteria and parasites. The emergence of drug-resistant strains necessitates the continuous search for novel chemical entities with potent antimicrobial and antiparasitic activity.

In the field of antibacterial research, piperidine-containing structures are found in various classes of antibiotics. For instance, the synthesis of novel pyrimidine nucleoside derivatives bearing acyl moieties has yielded compounds with moderate to good antibacterial and antifungal activity. Similarly, new pyrazole derivatives have been synthesized and shown to possess promising antimicrobial properties against pathogenic bacteria and fungi. The synthetic routes to these molecules often involve the incorporation of heterocyclic rings, and a piperidine group can be a key component for enhancing biological activity.

For parasitic diseases such as malaria, Chagas disease, and leishmaniasis, there is an urgent need for new, effective, and affordable treatments. Arylaminoalcohol derivatives containing a piperidine ring have shown notable antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum google.com. Researchers have also synthesized libraries of 1,4-disubstituted piperidine derivatives that exhibit potent activity against both sensitive and resistant malaria strains nih.gov. Furthermore, certain piperidine compounds have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease dndi.org. The synthesis of these diverse piperidine-based compounds highlights the utility of versatile building blocks like this compound in generating libraries of potential drug candidates.

Table 3: Examples of Piperidine Derivatives in Anti-Infective Research

| Application | Organism(s) | Compound Class | Key Finding |

| Antimalarial | Plasmodium falciparum (chloroquine-sensitive & resistant) | 1,4-disubstituted piperidines | Several synthesized compounds showed activity comparable or superior to chloroquine. nih.gov |

| Antiparasitic (Chagas) | Trypanosoma cruzi | 4-Azaindole-2-piperidines | A lead compound showed moderate activity, prompting further medicinal chemistry efforts. dndi.org |

| Antibacterial/Antifungal | Pathogenic bacteria and fungi | Pyrazole derivatives | Certain compounds exhibited promising antimicrobial activity with low MIC values. nih.gov |

| Antibacterial | Clinically isolated XDR S. Typhi | Pyrazine carboxamides | A synthesized derivative showed the strongest antibacterial activity among the tested compounds. mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4-Bromomethylpiperidine Hydrobromide. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The presence of the electronegative bromine atom and the positively charged nitrogen (as the hydrobromide salt) will cause downfield shifts for adjacent protons.

Expected ¹H NMR Data:

A triplet corresponding to the two equatorial protons on the carbons adjacent to the nitrogen.

A doublet for the two axial protons on the carbons adjacent to the nitrogen.

A multiplet for the proton at the C4 position.

A doublet for the two protons of the bromomethyl group.

Multiplets for the remaining piperidine (B6355638) ring protons.

A broad singlet for the N-H proton of the hydrobromide salt.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

A signal for the carbon of the bromomethyl group, shifted downfield due to the bromine atom.

Signals for the carbons of the piperidine ring, with the carbons closer to the nitrogen and the bromomethyl group appearing at lower field.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₂Br | ~3.4 | ~35 |

| C4-H | ~2.0 | ~38 |

| Piperidine CH₂ (adjacent to N) | ~3.0 - 3.5 | ~45 |

| Piperidine CH₂ (other) | ~1.8 - 2.2 | ~28 |

| NH | Broad, variable | - |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting fragments are detected. The molecular ion peak would correspond to the mass of the free base, 4-Bromomethylpiperidine. The presence of bromine is readily identified by the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity for bromine-containing fragments.

Expected Fragmentation Pattern:

Loss of the bromine atom.

Cleavage of the bromomethyl group.

Fragmentation of the piperidine ring.

| Fragment | Expected m/z | Notes |

| [C₆H₁₂NBr]⁺ | 177/179 | Molecular ion of the free base |

| [C₆H₁₂N]⁺ | 98 | Loss of Br |

| [C₅H₁₀N]⁺ | 84 | Fragmentation of the piperidine ring |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Expected IR Absorption Bands:

A broad band in the region of 2700-3000 cm⁻¹ corresponding to the N-H stretching vibration of the ammonium (B1175870) salt.

Strong bands in the 2800-3000 cm⁻¹ region due to C-H stretching of the piperidine ring and bromomethyl group.

A band around 1450 cm⁻¹ for C-H bending vibrations.

A band in the 600-700 cm⁻¹ region attributed to the C-Br stretching vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (salt) | 2700-3000 (broad) |

| C-H Stretch | 2800-3000 |

| C-H Bend | ~1450 |

| C-Br Stretch | 600-700 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically developed and validated for this purpose.

Method Development:

Column: A C18 column is commonly used for the separation of polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. A gradient elution may be employed to achieve optimal separation of impurities.

Detection: UV detection is suitable if the compound or its impurities have a chromophore. If not, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Validation: The developed method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

| HPLC Parameter | Typical Conditions |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its salt nature and relatively low volatility. However, it can be analyzed after derivatization to a more volatile form, for instance, by converting it to its free base and then to a silyl (B83357) derivative.

Method Considerations:

Derivatization: Conversion to the free base followed by reaction with a silylating agent (e.g., BSTFA) to increase volatility.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable for separating the derivatized compound from any volatile impurities.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.

Temperature Program: A temperature gradient would be necessary to elute the compound and any impurities effectively.

| GC Parameter | Typical Conditions (for derivatized compound) |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | FID at 300 °C |

Crystallography and Solid-State Analysis

The arrangement of molecules in the solid state profoundly influences the physicochemical properties of a compound, including its stability, solubility, and bioavailability. For this compound, understanding its solid-state structure is crucial for quality control and formulation development.

X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, torsion angles, and the conformation of the piperidine ring. For piperidine derivatives, the ring typically adopts a stable chair conformation. wikipedia.org In the case of this compound, SCXRD would reveal the specific conformation (axial vs. equatorial) of the bromomethyl group, the geometry of the piperidinium (B107235) cation, and the position of the bromide counter-ion. Furthermore, it would elucidate the intermolecular interactions, such as the hydrogen bonding network involving the N-H group of the piperidinium ring and the bromide anion, which dictate the crystal packing. While specific crystallographic data for this compound is not publicly available in the crystallographic databases, studies on related piperidine salts have shown that N-H···X⁻ (where X is a halide) hydrogen bonds are a dominant feature in their crystal structures. ebi.ac.uk

In instances where suitable single crystals cannot be obtained, X-ray Powder Diffraction (XRPD) is a valuable tool for characterizing the crystalline form of the material. It provides a unique "fingerprint" for a specific crystal lattice, which is useful for identifying different polymorphic forms.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another powerful, non-destructive technique for probing the structure of solid materials, and it is not dependent on the material having long-range order. nih.gov ssNMR can provide information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N, ¹H). For this compound, ¹³C and ¹⁵N ssNMR could distinguish between different conformations or polymorphic forms by detecting variations in chemical shifts caused by different molecular packing and intermolecular interactions in the solid state. ox.ac.uk It is a complementary technique to XRPD for a comprehensive solid-state characterization.

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable in modern chemical research, offering deep insights into molecular properties and behaviors that can be difficult to probe experimentally. These in silico techniques are instrumental in rationalizing experimental findings and guiding further research.

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a fundamental understanding of the electronic structure and energy of a molecule. researchgate.net Methods such as Density Functional Theory (DFT) are widely used to predict a variety of molecular properties with high accuracy. nih.gov

For this compound, QM calculations can be employed to:

Determine Conformational Stability: The piperidine ring can exist in different conformations, primarily the chair form with the bromomethyl group in either an axial or equatorial position. wikipedia.org QM calculations can determine the relative energies of these conformers, predicting the most stable geometry of the molecule in the gas phase or in solution (using continuum solvation models). arxiv.org

Predict Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts. This is particularly useful for assigning complex spectra or, as demonstrated in studies of related piperidine derivatives, for corroborating the conformational analysis derived from experimental NMR data. researchgate.net

Analyze Electronic Properties: QM methods can calculate parameters like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. This information is valuable for understanding the reactivity of the molecule, including the nature of the carbon-bromine bond and the electrophilic/nucleophilic character of different parts of the molecule. frontiersin.org Studies on halide-water interactions have shown the importance of accurately representing both short-range and long-range electrostatic interactions for a correct description, a principle that extends to the interaction of the bromide ion with the piperidinium cation. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nanobioletters.com Since the piperidine scaffold is a common feature in many biologically active compounds, understanding how a molecule like this compound or its derivatives might interact with biological targets is of significant interest in drug discovery. nih.govtandfonline.comnih.gov

While this compound is a synthetic intermediate, molecular docking studies would typically be performed on larger molecules derived from it. The purpose of such studies is to:

Predict Binding Modes: Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, predicting the most stable binding pose.

Estimate Binding Affinity: The simulations generate a score, often an estimate of the binding energy, which helps to rank different molecules by their potential affinity for the target. biointerfaceresearch.com

Guide Drug Design: By visualizing the predicted binding pose, chemists can understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) responsible for binding. This insight allows for the rational design of new derivatives with improved potency and selectivity. For example, docking studies on piperidine-based inhibitors have been used to understand their interactions with enzymes and receptors, guiding the synthesis of more potent analogues. mdpi.com

To illustrate the type of data generated from such studies, the table below presents hypothetical binding energy scores for a series of related compounds, similar to what would be found in a typical molecular docking study.

Interactive Table: Example Molecular Docking Results for Piperidine Derivatives

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | Kinase 1 | -8.5 | TYR-123, LYS-45 |

| Derivative B | Kinase 1 | -7.9 | TYR-123, ASP-180 |

| Derivative C | GPCR 2 | -9.2 | PHE-250, TRP-98 |

| Derivative D | GPCR 2 | -9.5 | PHE-250, ASP-101 |

Toxicological and Safety Research Considerations

In Vitro and In Vivo Toxicity Assessments

In Vivo Toxicity of Analogous Compounds:

Acute toxicity studies on piperidine (B6355638) have been conducted in various animal models. The median lethal dose (LD50) provides a measure of acute toxicity. For piperidine, the oral LD50 in rats has been reported to be between 133 and 740 mg/kg of body weight. researchgate.net Another source indicates an oral LD50 in rats of 30 mg/kg. aatbio.com Signs of acute toxicity following oral administration of piperidine in rats include weakness, respiratory distress, and convulsions. nih.gov Dermal exposure to piperidine is also toxic, with a reported dermal LD50 in rabbits of 275 mg/kg. researchgate.net

For more complex piperidine derivatives, such as piperine (B192125) (a major component of black pepper), the acute toxicity varies with the route of administration. In adult male mice, the LD50 values for piperine were 330 mg/kg via intragastric (oral) administration and 43 mg/kg via intraperitoneal injection. nih.gov In adult female rats, the intragastric LD50 was 514 mg/kg, and the intraperitoneal LD50 was 33.5 mg/kg. nih.gov

| Compound | Test Species | Route of Administration | LD50 Value |

|---|---|---|---|

| Piperidine | Rat | Oral | 30 - 740 mg/kg |

| Piperidine | Rabbit | Dermal | 275 mg/kg |

| Piperine | Mouse (male) | Oral (intragastric) | 330 mg/kg |

| Piperine | Mouse (male) | Intraperitoneal | 43 mg/kg |

| Piperine | Rat (female) | Oral (intragastric) | 514 mg/kg |

| Piperine | Rat (female) | Intraperitoneal | 33.5 mg/kg |

In Vitro Cytotoxicity of Analogous Compounds:

In vitro studies on analogous compounds can help to understand the potential for cellular toxicity. A study on a series of 1-alkylpiperidine N-oxides investigated their cytotoxic effects on Ehrlich ascites carcinoma (EAC) cells. The cytotoxicity, measured as the concentration that inhibits 50% of cellular processes (IC50), was found to be dependent on the length of the alkyl chain. For instance, 1-decylpiperidine N-oxide was identified as one of the most active compounds in this series. nih.gov The study demonstrated that the cytotoxic activity of these compounds increased with the lengthening of the alkyl chain, with an optimal length of 12-15 carbon atoms. nih.gov

| Compound Class | Test System | Endpoint | Observation |

|---|---|---|---|

| 1-Alkylpiperidine N-oxides | Ehrlich ascites carcinoma (EAC) cells | Cytotoxicity (IC50) | Activity is dependent on alkyl chain length; 1-decylpiperidine N-oxide is highly active. |

Metabolic Fate and Biotransformation Pathways

The metabolic fate and biotransformation pathways of 4-bromomethylpiperidine hydrobromide have not been specifically elucidated. However, the metabolism of piperidine and its derivatives generally involves several key enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov

The metabolism of the parent piperidine ring has been studied in rats, with major metabolites identified as 3-hydroxypiperidine (B146073) and 4-hydroxypiperidine, which are then excreted in the urine. researchgate.net This suggests that hydroxylation is a key metabolic pathway for the piperidine moiety.

For N-substituted piperidines, which are structurally more analogous to this compound (considering the bromomethyl group as a substituent on the piperidine nitrogen), the metabolic pathways can be more complex. The metabolism of tepotinib, a drug containing an N-methyl piperidine ring, was found to be primarily mediated by CYP3A4. nih.gov The identified metabolic pathways included oxidation, hydroxylation, and N-demethylation of the piperidine ring. nih.gov This suggests that for N-substituted piperidines, both modifications to the ring and the substituent are possible.

The general biotransformation of piperidine-containing drugs can involve:

Ring Oxidation: Introduction of hydroxyl groups onto the piperidine ring. researchgate.net

N-dealkylation: Removal of the alkyl group attached to the nitrogen atom. nih.gov

Ring Contraction: A more complex rearrangement where the six-membered piperidine ring is converted to a five-membered pyrrolidine (B122466) ring. nih.gov

| Compound/Class | Primary Metabolizing Enzymes | Key Metabolic Pathways | Identified Metabolites (in analogous compounds) |

|---|---|---|---|

| Piperidine | Not specified | Hydroxylation | 3-Hydroxypiperidine, 4-Hydroxypiperidine |

| N-substituted Piperidines (e.g., Tepotinib) | CYP3A4 | Oxidation, Hydroxylation, N-demethylation | Oxidized, hydroxylated, and N-demethylated products |

| Piperidine Drugs (general) | Cytochrome P450s | Ring Oxidation, N-dealkylation, Ring Contraction | Various, depending on the specific drug structure |

Genotoxicity and Mutagenicity Studies

There are no specific genotoxicity or mutagenicity studies available for this compound. However, its chemical structure, containing a brominated alkyl group, raises concerns about its potential as an alkylating agent. Alkylating agents are known to react with DNA, which can lead to mutations and chromosomal damage.

Ames Test on Analogous Compounds:

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria. Studies on simple alkyl bromides, such as bromoform, have shown positive results in the Ames test with the Salmonella typhimurium strain TA100, indicating that these compounds can induce base-pair substitution mutations. researchgate.net This suggests that the bromomethyl group in this compound could potentially exhibit mutagenic properties.

Chromosomal Aberration Assays on Analogous Compounds:

Chromosomal aberration tests evaluate the potential of a substance to cause structural damage to chromosomes. While no data exists for this compound, studies on piperine have investigated its effect on cyclophosphamide-induced chromosomal aberrations in rat bone marrow cells. nih.govwaocp.org Piperine was found to reduce the frequency of these aberrations, suggesting an antimutagenic effect in that specific context. nih.govwaocp.org However, this does not preclude the possibility that other piperidine derivatives, particularly those with reactive functional groups like a bromomethyl moiety, could induce chromosomal damage.

| Test | Analogous Compound | Test System | Result |

|---|---|---|---|

| Ames Test | Bromoform | Salmonella typhimurium TA100 | Mutagenic |

| Chromosomal Aberration Assay | Piperine | Rat bone marrow cells (in vivo) | Antimutagenic against cyclophosphamide-induced damage |

Environmental Impact and Degradation Studies

Information on the environmental impact and degradation of this compound is not available. The potential environmental fate of this compound can be inferred by considering the behavior of the piperidine ring and brominated organic compounds separately.

Biodegradation of the Piperidine Ring:

The piperidine ring is known to be biodegradable by certain microorganisms. For example, a strain of Pseudomonas has been identified that can degrade piperidine. nih.gov The degradation pathway involves the initial glutamylation of piperidine, followed by hydroxylation. nih.gov This suggests that, under favorable conditions, the piperidine moiety of this compound could be susceptible to microbial degradation.

Environmental Fate of Brominated Organic Compounds:

Brominated organic compounds, as a class, can be persistent in the environment. nih.gov Their degradation can occur through both biotic and abiotic processes. nih.gov Microbial degradation of some brominated compounds has been observed, often proceeding at a slower rate than their non-brominated counterparts. researchgate.net Abiotic degradation can occur through processes such as photolysis (degradation by sunlight). nih.gov

Aquatic Toxicity of Analogous Compounds:

The ecotoxicity of piperidine has been evaluated in aquatic organisms. The 48-hour median effective concentration (EC50) for the immobilization of Daphnia magna (a species of water flea) has been reported to be in the range of 6.2 to 9 mg/L. epa.ie This indicates that piperidine has a degree of toxicity to aquatic invertebrates. The introduction of a bromomethyl group could potentially alter this toxicity profile.

| Aspect | Analogous Compound/Class | Key Findings |

|---|---|---|

| Biodegradation | Piperidine | Degradable by certain microorganisms (e.g., Pseudomonas sp.). |

| Environmental Persistence | Brominated Organic Compounds | Can be persistent, with degradation occurring via biotic and abiotic pathways. |

| Aquatic Toxicity | Piperidine | EC50 (48h) for Daphnia magna immobilization is 6.2 - 9 mg/L. |

Patent Landscape and Commercial Development

Analysis of Patent Applications and Intellectual Property

Intellectual property surrounding a chemical intermediate such as 4-Bromomethylpiperidine Hydrobromide is typically multifaceted. While the compound itself may not be the primary subject of a patent, its significance is established through its inclusion in patents for novel, commercially valuable compounds. The patent protection for this intermediate is often embedded within broader patent claims covering the synthesis and composition of matter of new therapeutic agents.

Patents related to piperidine (B6355638) derivatives frequently claim a genus of compounds characterized by a core piperidine structure with various substituents. nih.govresearchgate.netnih.gov In such patents, this compound would be cited as a key starting material or intermediate in the synthetic schemes described. The intellectual property landscape can be categorized as follows:

Composition of Matter Patents: These patents form the most robust protection, covering the novel API that is synthesized using this compound. The claims will broadly encompass the final molecule, and the description will often detail the synthetic route, thereby disclosing the use of the intermediate.

Process Patents: A company might develop a novel, efficient, or scalable method for synthesizing a drug substance that involves this compound. In such cases, a process patent may be filed to protect this specific synthetic route, even if the final compound's composition of matter patent has expired.

Patents on Intermediates: While less common, a novel and non-obvious synthesis of this compound itself could be patented. This is more likely if the new synthesis offers significant advantages in terms of cost, purity, or environmental impact.

The value of this compound as an intermediate is directly proportional to the success of the patented drugs synthesized from it. Pharmaceutical companies often strategically protect their high-value products by patenting key intermediates and their synthesis routes to create a multi-layered intellectual property defense.

| Patent Focus | Description | Relevance to this compound |

| Composition of Matter | Protects the final active pharmaceutical ingredient (API). | The synthesis of the patented API may utilize this compound as a crucial building block. |

| Process/Synthetic Method | Covers a specific, novel method of producing an API or an intermediate. | A new, inventive step in a synthesis involving this compound could be patented to improve efficiency or yield. |

| Intermediate Compound | Protects a novel intermediate compound itself. | If a novel pathway to or a unique derivative of this compound is developed, it could be patented. |

Industrial Scale-up and Manufacturing Processes

The transition from laboratory-scale synthesis to industrial-scale manufacturing of this compound involves significant process optimization to ensure safety, efficiency, and cost-effectiveness. The manufacturing process for piperidine derivatives on a large scale is a well-established area of process chemistry, with a focus on green chemistry principles to minimize environmental impact. pmarketresearch.com

A common synthetic route to this compound likely starts from a more readily available precursor, such as 4-piperidinemethanol (B45690). The key transformation is the bromination of the hydroxymethyl group. Several brominating agents can be employed, and the choice often depends on factors like cost, safety, and selectivity.

Potential Industrial Synthesis Steps:

Reaction: 4-Piperidinemethanol is reacted with a brominating agent, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), often in a suitable solvent. The reaction conditions, including temperature, pressure, and reaction time, are critical parameters that are optimized during scale-up.

Work-up and Isolation: After the reaction is complete, the product is isolated from the reaction mixture. This may involve quenching the reaction, separating aqueous and organic layers, and removing the solvent.

Purification: The crude product is then purified to meet the stringent purity requirements for pharmaceutical intermediates. Common purification techniques include crystallization, distillation, or chromatography.

Salt Formation: The purified 4-bromomethylpiperidine free base is then treated with hydrobromic acid to form the stable hydrobromide salt, which is often preferred for its crystalline nature and ease of handling.

Drying and Packaging: The final product is dried to remove any residual solvents and packaged in compliance with Good Manufacturing Practices (GMP).

Continuous flow chemistry is increasingly being adopted for the synthesis of pharmaceutical intermediates as it offers better control over reaction parameters, improved safety, and potential for higher throughput compared to traditional batch processing. beilstein-journals.org

| Process Stage | Key Considerations for Scale-Up | Common Techniques |

| Reaction | Reagent cost and availability, reaction kinetics and thermodynamics, heat transfer, mixing efficiency, safety of reagents and byproducts. | Batch reactors, continuous stirred-tank reactors (CSTRs), plug flow reactors (PFRs). |

| Isolation | Phase separation efficiency, product stability during work-up, solvent selection for extraction. | Liquid-liquid extraction, filtration, centrifugation. |

| Purification | Impurity profile, desired purity level, yield, cost of purification method. | Recrystallization, distillation, column chromatography. |

| Drying | Residual solvent levels, product stability at drying temperature, drying time. | Tray dryers, vacuum dryers, fluidized bed dryers. |

Regulatory Aspects in Pharmaceutical Development

As a chemical intermediate used in the production of APIs, this compound is subject to stringent regulatory oversight by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.govfda.gov The regulatory requirements for intermediates are a critical component of a New Drug Application (NDA) or Marketing Authorisation Application (MAA).

The primary regulatory concern is to ensure that the intermediate is of consistent quality and purity, as any impurities could potentially be carried over to the final drug substance, affecting its safety and efficacy. The regulatory framework for intermediates is detailed in guidelines such as the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.

Key regulatory considerations include:

Starting Material Designation: Pharmaceutical manufacturers must define and justify the point at which the production of the API begins according to GMP. If this compound is designated as a "regulatory starting material," its synthesis and purification will be subject to full GMP requirements.

Quality Control: A comprehensive set of specifications for the intermediate must be established, including tests for identity, purity, strength, and quality. This includes setting limits for known and unknown impurities.

Process Validation: The manufacturing process for the intermediate must be validated to ensure that it consistently produces a product of the required quality.

Change Control: Any changes to the manufacturing process, equipment, or raw materials must be carefully evaluated and documented to assess their potential impact on the quality of the intermediate and the final API.

Stability Testing: Stability studies must be conducted to establish the shelf-life of the intermediate under defined storage conditions.

The level of regulatory scrutiny increases as the intermediate is introduced later in the API synthesis. Therefore, robust control over the manufacturing process of this compound is essential for ensuring regulatory compliance and the successful commercialization of the final drug product.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways and Catalytic Systems

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that can be lengthy or require harsh conditions. nih.gov However, modern research is focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies. A significant trend is the move away from expensive precious metal catalysts, like palladium, toward more abundant and economical alternatives such as nickel. news-medical.net

Recent breakthroughs include modular, two-stage processes that dramatically simplify the creation of complex piperidines. news-medical.net One such innovative approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net In this method, enzymes are first used to selectively add a hydroxyl group to the piperidine ring. This is followed by a nickel electrocatalysis step that efficiently forms new carbon-carbon bonds, streamlining what was previously a 7- to 17-step process down to just 2 to 5 steps. news-medical.net

Other emerging catalytic systems and pathways include:

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): This method provides an efficient route to construct the six-membered piperidine ring from dialkenyl amines. semanticscholar.org

Gold-Catalyzed Annulation: Gold catalysts can be used for the direct assembly of highly substituted piperidines from specific precursors like N-allenamides. ajchem-a.com

Asymmetric Reductive Heck Reactions: Rhodium-catalyzed reactions have been developed to produce enantiomerically enriched 3-substituted piperidines from pyridine (B92270) precursors. nih.gov

Direct C-H Functionalization: This strategy aims to directly modify the C-H bonds of the piperidine ring at specific positions (C2, C3, or C4), controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov

These advanced methods not only improve efficiency but also offer greater control over the stereochemistry of the final product, which is crucial for the biological activity of pharmaceutical compounds. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives

| Methodology | Catalyst/System | Key Advantages | References |

|---|---|---|---|

| Traditional Hydrogenation | Transition Metals (e.g., Pd, Pt) | Well-established for reducing pyridines. | nih.gov |

| Biocatalytic C-H Oxidation + Radical Cross-Coupling | Enzymes + Nickel Electrocatalysis | Drastically reduces step count, avoids precious metals, modular. | news-medical.net |

| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts | Efficient for ring construction from acyclic precursors. | semanticscholar.org |

| Gold-Catalyzed Annulation | Gold(I) complexes | Allows for direct assembly of complex, substituted piperidines. | ajchem-a.com |

| Asymmetric Carbometalation | Rhodium-based catalysts | Provides high enantioselectivity for chiral piperidines. | nih.gov |

| Direct C-H Functionalization | Rhodium-based catalysts | Enables site-selective modification of the piperidine ring. | nih.govacs.org |

Integration with Advanced Drug Delivery Systems

The future of medicine lies not only in discovering new drugs but also in developing better ways to deliver them. Advanced drug delivery systems aim to enhance therapeutic efficacy by controlling the release of a drug and targeting it to specific sites in the body. nih.govmdpi.com 4-Bromomethylpiperidine Hydrobromide, as a precursor to various active pharmaceutical ingredients, is central to this trend, as the final molecules derived from it can be integrated into sophisticated delivery platforms.

Emerging drug delivery technologies that could be applied to piperidine-based drugs include:

Nanoparticle-Based Systems: Nanoparticles, such as liposomes, polymeric nanoparticles, and nanogels, can encapsulate drugs to improve solubility, stability, and circulation time. mdpi.commdpi.comyoutube.com These carriers can be designed for passive targeting, accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect, or for active targeting by attaching ligands that bind to specific receptors on cancer cells. mdpi.comnih.gov

Bioresponsive Polymers: These "smart" materials are designed to release their drug payload in response to specific physiological stimuli, such as changes in pH or temperature, or the presence of certain enzymes. nih.gov This allows for site-specific drug release, enhancing efficacy while minimizing side effects. nih.gov

Polymeric Films: Functionalized piperidines can be incorporated into polymeric films, such as those made from sodium alginate and poly(vinyl alcohol). researchgate.netnih.gov These films can act as a reservoir for the controlled release of therapeutic molecules and may also possess inherent antimicrobial properties. nih.gov

The development of these systems allows for greater control over the pharmacokinetic and pharmacodynamic properties of drugs derived from building blocks like this compound, promising more effective and patient-compliant treatments. researchgate.net

Table 2: Advanced Drug Delivery Systems for Piperidine-Based Therapeutics

| Delivery System | Mechanism | Potential Advantages | References |

|---|---|---|---|

| Liposomes | Encapsulation in lipid bilayers. | Can carry both hydrophilic and hydrophobic drugs; biocompatible. | mdpi.com |

| Polymeric Nanoparticles | Drug is dissolved, entrapped, or encapsulated within a polymer matrix. | Controlled release, improved stability, can be functionalized for targeting. | mdpi.commdpi.com |

| Hydrogels/Nanogels | Drug is trapped within a crosslinked polymer network. | Biocompatible, can be designed to be stimuli-responsive (e.g., pH, temperature). | nih.gov |

| Polymeric Films | Drug is integrated into a solid polymer matrix. | Provides sustained release at a specific site; can have additional properties like antimicrobial activity. | researchgate.netnih.gov |

Application in Material Science and Advanced Functional Materials

Beyond pharmaceuticals, the unique chemical properties of this compound make it a promising candidate for the development of advanced functional materials. The reactive bromomethyl group can act as a point of attachment or polymerization, allowing the piperidine scaffold to be incorporated into larger polymer backbones. researchgate.netacs.org

Research in this area is exploring the synthesis of novel polymers where piperidine derivatives are part of the monomer unit. researchgate.netacs.org By tethering the piperidine ring to a polymer backbone via alkyl spacers of varying lengths, materials with tailored properties can be created. researchgate.net One key application is in the development of anion exchange membranes (AEMs) for alkaline fuel cells. researchgate.net Piperidinium-functionalized polymers have demonstrated outstanding hydroxide (B78521) ion conductivity and excellent stability, making them promising for next-generation energy technologies. researchgate.net

The structural flexibility and chemical reactivity of the piperidine moiety can be leveraged to create materials with specific functions, such as:

Specialty Polymers: Incorporating the piperidine structure can influence the physicochemical properties of polymers, potentially leading to materials with novel thermal or mechanical characteristics. acs.org

Functional Surfaces: The piperidine group could be used to modify surfaces, imparting specific binding properties or altering surface charge and hydrophobicity.

Sensory Materials: The nitrogen atom in the piperidine ring can interact with various analytes, suggesting potential use in chemical sensors.

The integration of piperidine scaffolds into material science opens up new avenues for creating high-performance materials for a range of technological applications. researchgate.net

Development of Targeted Therapies and Personalized Medicine Approaches

The "one-size-fits-all" approach to medicine is gradually being replaced by personalized medicine, which tailors treatment to an individual's unique genetic makeup. nih.govnih.gov A cornerstone of this approach is targeted therapy, where drugs are designed to interfere with specific molecules (targets) involved in the growth and spread of diseases like cancer. mdpi.commedchemexpress.com

This compound is a quintessential building block in this new era of drug discovery. arizona.edu Its value lies in its role as a versatile scaffold that can be readily modified to create large libraries of diverse compounds. researchgate.net These compound libraries can then be screened against specific molecular targets—such as kinases, receptors, or other proteins—that are known to be overexpressed or mutated in a particular patient's tumor. mdpi.commdpi.com

This process aligns perfectly with the principles of pharmacogenomics, which studies how a person's genes affect their response to drugs. nih.govnih.gov The workflow can be summarized as follows:

Genomic Profiling: A patient's tumor is sequenced to identify specific driver mutations or overexpressed proteins (biomarkers). mdpi.com

Target Identification: Based on the genomic profile, a specific molecular target is identified for therapeutic intervention.

Scaffold-Based Synthesis: Using building blocks like this compound, chemists rapidly synthesize a focused library of compounds designed to interact with the identified target. researchgate.net

Screening and Optimization: The library is screened for activity against the target, and the most promising "hit" compounds are optimized to create a potent and selective drug candidate.

This strategy allows for the rapid development of novel, patient-tailored therapies. mdpi.com The structural and chemical diversity offered by the chiral piperidine scaffold is instrumental in designing molecules that can precisely fit the binding sites of these targets, enhancing efficacy and reducing off-target toxicity. researchgate.net

Table 3: Workflow from Building Block to Personalized Therapy

| Step | Description | Role of this compound | References |

|---|---|---|---|

| 1. Target Identification | Genomic analysis of a patient's disease identifies a specific protein (e.g., a mutated kinase) to target. | N/A | mdpi.commdpi.com |

| 2. Library Synthesis | A diverse set of chemical compounds is created to test against the target. | Serves as a versatile starting scaffold for rapid and diverse chemical modifications. | researchgate.net |

| 3. High-Throughput Screening | The compound library is tested to find molecules that bind to or inhibit the target. | Derivatives are included in the screening library. | medchemexpress.com |

| 4. Lead Optimization | The most promising compounds ("hits") are chemically modified to improve potency, selectivity, and pharmacokinetic properties. | The piperidine core is modified to enhance binding and drug-like properties. | researchgate.netresearchgate.net |

| 5. Personalized Drug Candidate | A final drug candidate is selected that is tailored to the patient's specific molecular target. | Forms the core structure of the final targeted therapeutic agent. | nih.govnih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromomethylpiperidine hydrobromide, and how can reaction conditions be systematically optimized?

- Methodology : Start with nucleophilic substitution of piperidine derivatives using bromomethylating agents (e.g., HBr/CH₂Br₂ systems). Monitor reaction progress via TLC or HPLC. Optimize parameters like temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 piperidine:HBr). Validate purity via melting point analysis (expected range: 199–202°C) and NMR spectroscopy .

- Key Metrics : Yield (typically 70–85%), byproduct formation (e.g., di-substituted derivatives), and scalability.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Approach :

- IR Spectroscopy : Identify C-Br stretches (~560 cm⁻¹) and N-H vibrations (~2500 cm⁻¹) to confirm salt formation .

- NMR : Use ¹H NMR (D₂O) to resolve piperidine ring protons (δ 3.0–3.5 ppm) and bromomethyl peaks (δ 4.2–4.5 ppm).

- X-ray Crystallography : Analyze crystal packing and hydrogen-bonding networks (e.g., N⁺–H∙∙∙Br⁻ interactions) to verify salt stability .